Etofenamate Myristate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Etofenamate Myristate is a derivative of etofenamate, a nonsteroidal anti-inflammatory drug (NSAID) used primarily for the treatment of musculoskeletal pain and inflammation. This compound is characterized by its molecular formula C32H44F3NO5 and a molecular weight of 579.69 g/mol . This compound is known for its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects.
Mechanism of Action
Target of Action
Etofenamate Myristate is a non-steroidal anti-inflammatory drug (NSAID) used to treat muscle and joint pain . The primary targets of this compound are the enzymes cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2). These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mode of Action
This compound works by inhibiting the activity of COX-1 and COX-2 enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever.
Biochemical Pathways
By inhibiting the COX enzymes, this compound disrupts the arachidonic acid pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .
Pharmacokinetics
It is known that the bioavailability of this compound is low compared to other nsaids
Result of Action
The inhibition of prostaglandin production by this compound leads to a reduction in inflammation and pain. Clinical studies have shown that this compound can improve pain and reduce inflammation in patients with musculoskeletal disorders, including blunt injuries and rheumatic diseases .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH of the local environment can affect the stability and efficacy of the drug. Additionally, the presence of other drugs can also influence the action of this compound through drug-drug interactions . .
Biochemical Analysis
Biochemical Properties
It is known to be used in proteomics research , suggesting that it may interact with proteins and other biomolecules.
Cellular Effects
It is known to be used in proteomics research , suggesting that it may have effects on various types of cells and cellular processes.
Molecular Mechanism
It is known to be used in proteomics research , suggesting that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known to be used in proteomics research , suggesting that it may have effects over time in laboratory settings, including potential effects on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known to be used in proteomics research , suggesting that it may have effects at different dosages in animal models, including potential threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
It is known to be used in proteomics research , suggesting that it may be involved in metabolic pathways, including potential interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels.
Transport and Distribution
It is known to be used in proteomics research , suggesting that it may be transported and distributed within cells and tissues, including potential interactions with transporters or binding proteins, and effects on its localization or accumulation.
Subcellular Localization
It is known to be used in proteomics research , suggesting that it may have a specific subcellular localization, and effects on its activity or function, including potential targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Etofenamate Myristate involves the esterification of etofenamate with myristic acid. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Etofenamate Myristate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce etofenamate and myristic acid.
Oxidation: Under oxidative conditions, the aromatic ring of etofenamate can undergo oxidation to form hydroxylated derivatives.
Substitution: The trifluoromethyl group on the aromatic ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, hydrochloric acid, or sodium hydroxide.
Oxidation: Potassium permanganate or hydrogen peroxide.
Substitution: Halogens or nitrating agents under acidic conditions.
Major Products Formed:
Hydrolysis: Etofenamate and myristic acid.
Oxidation: Hydroxylated etofenamate derivatives.
Substitution: Halogenated or nitrated etofenamate derivatives.
Scientific Research Applications
Etofenamate Myristate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its anti-inflammatory and analgesic properties in cell culture and animal models.
Medicine: Applied in the formulation of topical creams and gels for the treatment of musculoskeletal pain and inflammation.
Industry: Utilized in the development of transdermal drug delivery systems due to its enhanced skin penetration properties
Comparison with Similar Compounds
Etofenamate: The parent compound, used in similar applications but with lower skin penetration.
Diclofenac: Another NSAID with similar anti-inflammatory properties but different chemical structure.
Ketoprofen: A topical NSAID with comparable efficacy but different pharmacokinetic profile
Uniqueness: Etofenamate Myristate stands out due to its enhanced lipophilicity, which improves its ability to penetrate the skin and deliver therapeutic effects more efficiently than its parent compound and other similar NSAIDs .
Properties
IUPAC Name |
2-(2-tetradecanoyloxyethoxy)ethyl 2-[3-(trifluoromethyl)anilino]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44F3NO5/c1-2-3-4-5-6-7-8-9-10-11-12-20-30(37)40-23-21-39-22-24-41-31(38)28-18-13-14-19-29(28)36-27-17-15-16-26(25-27)32(33,34)35/h13-19,25,36H,2-12,20-24H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVINFXBMACYKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCOCCOC(=O)C1=CC=CC=C1NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44F3NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.